(4-METHOXYPHENYL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE
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Overview
Description
(4-METHOXYPHENYL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group and a pyridylmethyl piperazino moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-METHOXYPHENYL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoyl chloride with 4-(3-pyridylmethyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
(4-METHOXYPHENYL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4-METHOXYPHENYL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-METHOXYPHENYL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain pathways, leading to a biological response. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-METHOXYPHENYL)[4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE
- (4-METHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE
Uniqueness
(4-METHOXYPHENYL)[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-6-4-16(5-7-17)18(22)21-11-9-20(10-12-21)14-15-3-2-8-19-13-15/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFFCEDNDCYRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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